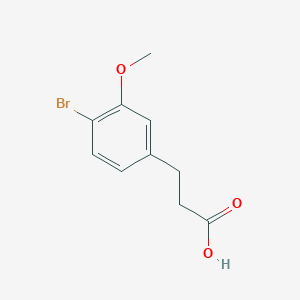

Benzenepropanoic acid, 4-bromo-3-methoxy-

Description

Benzenepropanoic acid derivatives are aromatic carboxylic acids with a propanoic acid side chain attached to a benzene ring. The compound Benzenepropanoic acid, 4-bromo-3-methoxy- (CAS: Not explicitly provided in evidence) features a bromine atom at the 4-position and a methoxy group at the 3-position on the benzene ring. These substituents influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

InChI Key |

NULWWSYEPIIBHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-bromo-3-methoxy- typically involves the bromination of 3-methoxybenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenepropanoic acid, 4-bromo-3-methoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: NaOH, KOtBu, often in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Chemistry: Benzenepropanoic acid, 4-bromo-3-methoxy- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new anti-inflammatory or anticancer agents .

Industry: In the industrial sector, Benzenepropanoic acid, 4-bromo-3-methoxy- is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-bromo-3-methoxy- involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Bromine vs. Methoxy Substitution: Bromine at the 4-position (hypothetical compound) likely increases molecular weight and reactivity compared to non-brominated analogs. Methoxy groups enhance solubility in organic solvents but reduce acidity .

- Functional Group Impact: Derivatives with α-cyano (e.g., ) or β-amino groups (e.g., ) exhibit distinct biological and chemical behaviors due to hydrogen-bonding capabilities or toxicity profiles.

Antioxidant Potential:

- 3,5-di-(tert-butyl)-4-hydroxy- derivatives (e.g., ) show significant antioxidant activity (18.546% abundance in E. paniculata extracts) due to steric hindrance from tert-butyl groups stabilizing free radicals.

Metabolic Interactions:

- Ethyl ester derivatives (e.g., E13 in ) correlate with Lactobacillus metabolism, suggesting esterified benzenepropanoic acids influence microbial ecosystems.

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 165–167°C for ) generally have higher melting points than methoxy-dominated analogs due to stronger halogen bonding.

- Acidity : Methoxy groups decrease acidity (electron-donating effect), while bromine (electron-withdrawing) may slightly enhance the acidity of the carboxylic acid group .

Biological Activity

Benzenepropanoic acid, 4-bromo-3-methoxy- (also known as 4-bromo-3-methoxybenzoic acid), is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C9H9BrO3

- Molar Mass : Approximately 227.07 g/mol

- Structural Features : The compound features a bromine atom at the para position and a methoxy group at the meta position relative to the carboxylic acid group on the benzene ring. These substituents significantly influence its reactivity and biological interactions.

Biological Activities

Benzenepropanoic acid, 4-bromo-3-methoxy- exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies indicate that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

- Analgesic Effects : It has been shown to provide pain relief in various experimental models, suggesting its potential use in analgesic formulations.

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer metabolism, highlighting its potential role in cancer therapy.

The biological activity of Benzenepropanoic acid, 4-bromo-3-methoxy- is attributed to its interaction with various molecular targets:

- Binding Affinity : The presence of the bromine atom and methoxy group affects the compound's binding affinity to enzymes and receptors. This interaction can modulate several biological pathways, leading to its anti-inflammatory and analgesic effects.

- Cellular Pathways : Investigations have shown that this compound influences cellular pathways related to inflammation and pain perception, although detailed studies are required to elucidate the exact molecular targets involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzenepropanoic acid, 4-bromo-3-methoxy-, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenepropanoic acid, 4-bromo-3-methoxy- | C9H9BrO3 | Contains both bromine and methoxy groups |

| 4-Bromo-3-hydroxybenzoic acid | C8H7BrO3 | Hydroxy group instead of methoxy |

| Methyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | Methyl ester form; similar reactivity |

| 4-Bromo-3,5-dimethoxybenzoic acid | C10H11BrO4 | Additional methoxy group enhances lipophilicity |

| 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | Two bromine atoms; different reactivity profile |

This table illustrates how the unique combination of functional groups in Benzenepropanoic acid, 4-bromo-3-methoxy- contributes to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of Benzenepropanoic acid, 4-bromo-3-methoxy-. Notable findings include:

- Anti-inflammatory Studies : In vitro studies demonstrated significant reductions in inflammatory markers when treated with this compound, indicating its potential therapeutic applications in inflammatory diseases.

- Analgesic Efficacy : Experimental models of pain showed that Benzenepropanoic acid, 4-bromo-3-methoxy- effectively reduced pain responses comparable to established analgesics.

- Enzymatic Pathway Inhibition : Research highlighted its ability to inhibit key enzymes involved in cancer metabolism, suggesting further investigation into its role as an anticancer agent is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.